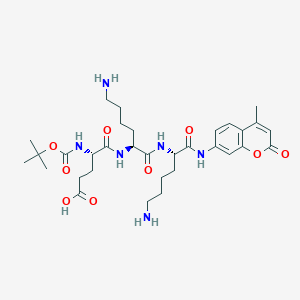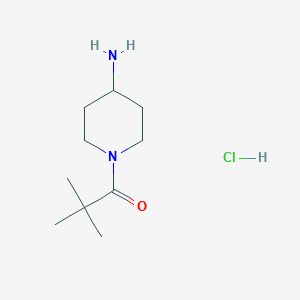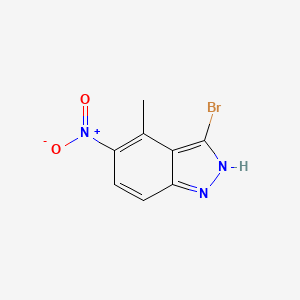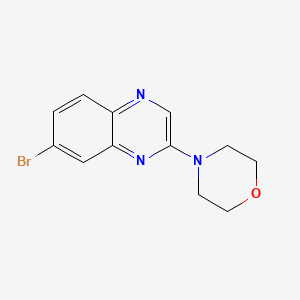
4-(7-Bromoquinoxalin-2-yl)morpholine
Übersicht
Beschreibung
“4-(7-Bromoquinoxalin-2-yl)morpholine” is a chemical compound with the molecular formula C12H12BrN3O . It is used in the synthesis of various specialty chemicals .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent literature . A specific synthesis method for “4-(7-Bromoquinoxalin-2-yl)morpholine” is not available in the retrieved papers.Molecular Structure Analysis
The molecular weight of “4-(7-Bromoquinoxalin-2-yl)morpholine” is 294.15 . Further details about its molecular structure are not available in the retrieved papers.Chemical Reactions Analysis
A reaction involving “4-(7-Bromoquinoxalin-2-yl)morpholine” has been described where it reacts with N-(3-hydroxyphenyl)pivalamide in DMF to form a urea derivative . More detailed information about its chemical reactions is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anticancer Properties
- A study explored the cytotoxic effects of various 4-anilinoquinazolines, including derivatives substituted with bromine and morpholine. These compounds demonstrated significant inhibition of tumor cell growth, highlighting their potential in anticancer applications. Particularly, certain derivatives induced necrosis in tumor cells and exhibited antiprotease effects, which could contribute to their anticancer properties (Jantová et al., 2001).
Synthesis and Biological Screening
- Research on the synthesis of benzoquinazolinones revealed that 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities when screened against A549 and HT29 cell lines. This finding indicates the potential of morpholine derivatives in developing new anticancer agents (Nowak et al., 2014).
DNA Binding and Photophysical Analyses
- A study synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties. The derivatives showed strong interactions with ct-DNA, suggesting potential applications in DNA-targeted therapies or diagnostics (Bonacorso et al., 2018).
Antimycobacterial Activity
- A series of novel morpholine coupled dihydroquinolines were synthesized and evaluated for their antimycobacterial activity. Two derivatives were identified as potent antitubercular agents, which could be significant in the development of new treatments for tuberculosis (Marvadi et al., 2019).
Synthesis of Potent Antimicrobials
- Research on the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its utility in creating potent antimicrobials, including arecoline derivatives and other compounds with potential medical applications (Kumar et al., 2007).
Eigenschaften
IUPAC Name |
4-(7-bromoquinoxalin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPUONDOWMMGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693640 | |
| Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Bromoquinoxalin-2-yl)morpholine | |
CAS RN |
916811-87-5 | |
| Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)
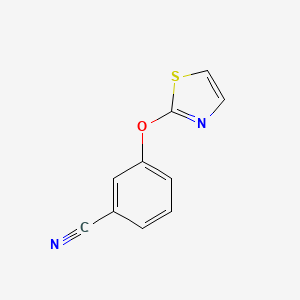
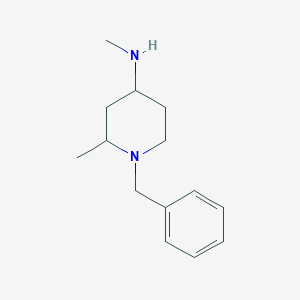
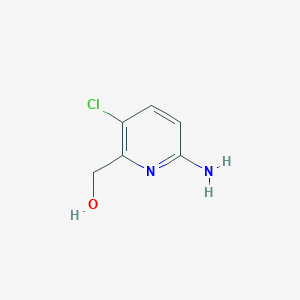
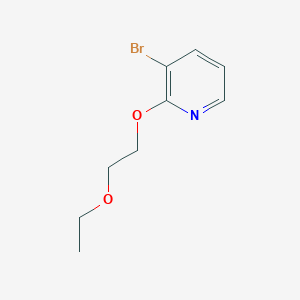
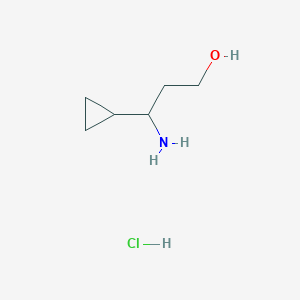
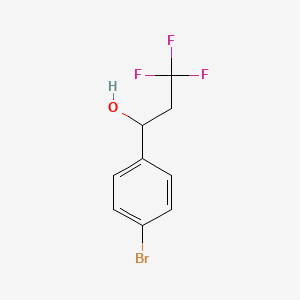
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

